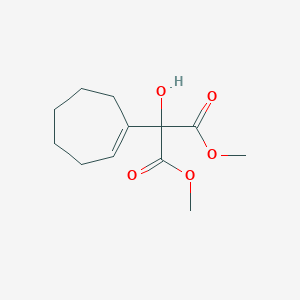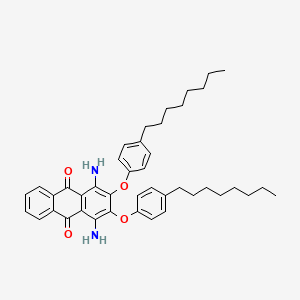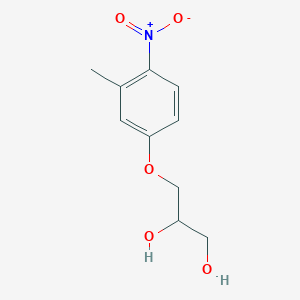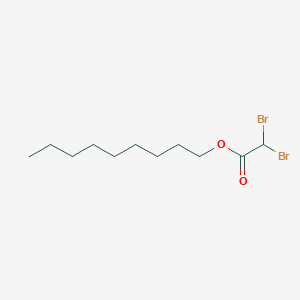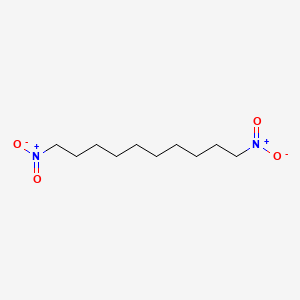![molecular formula C14H8ClF3O3 B14371525 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid CAS No. 89931-32-8](/img/structure/B14371525.png)
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H8ClF3O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloro group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Salt-Forming Reaction: The initial step involves a salt-forming reaction using a crown-ether catalyst in a dimethylsulfoxide/toluene mixed solvent.
Etherification: The intermediate product undergoes etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130°C to 175°C.
Acidification: The final step involves acidification of the etherate to obtain the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and efficiency. The use of continuous flow reactors has been explored to improve the nitration process, which is a key step in the synthesis. This method allows for better control over reaction parameters, leading to higher conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids are commonly used for nitration reactions.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, plastics, and herbicides.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming hydrogen bonds and lowering the pKa of the molecule . This interaction can lead to inhibition of enzymatic activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acifluorfen: A herbicide that shares a similar structure and is used to control broadleaf weeds.
Fluoroglycofenethyl: Another herbicide with similar chemical properties and applications.
Fomesafen: A diphenyl ether herbicide used in soybean fields.
Uniqueness
3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for various industrial and research applications.
Propiedades
Número CAS |
89931-32-8 |
|---|---|
Fórmula molecular |
C14H8ClF3O3 |
Peso molecular |
316.66 g/mol |
Nombre IUPAC |
3-[2-chloro-3-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-10(14(16,17)18)5-2-6-11(12)21-9-4-1-3-8(7-9)13(19)20/h1-7H,(H,19,20) |
Clave InChI |
AZEORQADXNZBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=CC(=C2Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


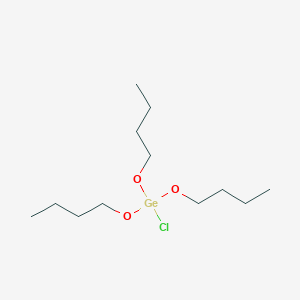
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)


